An In-depth Technical Guide to 1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone, a substituted benzimidazole derivative of significant interest to researchers and professionals in drug development. While specific experimental data for this exact molecule is not extensively published, this document outlines a robust, proposed synthetic pathway and predicts its physicochemical and spectroscopic characteristics based on established chemical principles and data from analogous compounds. The guide is designed to be a practical resource for the synthesis, characterization, and strategic application of this compound in medicinal chemistry.
Introduction and Nomenclature
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications, including antimicrobial, anticancer, and antiviral activities.[1] The specific substitution pattern of 1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone—featuring an ethyl group at the N-1 position, a methyl group at the C-2 position, and an acetyl group at the C-5 position—offers a unique combination of electronic and steric properties that make it a compelling candidate for further investigation in drug discovery programs.
The International Union of Pure and Applied Chemistry (IUPAC) name for the target compound is 1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone . The "benzo[d]imidazole" designation specifies the fusion of a benzene ring to the 'd' face of the imidazole ring.
Physicochemical and Structural Properties
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₁₂H₁₄N₂O | Derived from the chemical structure. |
| Molecular Weight | 202.25 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical appearance for substituted benzimidazoles. |
| Melting Point | 130-150 °C | Based on melting points of similar N-alkylated and acetylated benzimidazoles. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water. | The benzimidazole core and acetyl group increase polarity, while the ethyl and methyl groups add lipophilicity. |
| pKa | 4.5 - 5.5 | The imidazole nitrogen is basic, with the pKa influenced by the substituents. |
Proposed Synthetic Pathway
The synthesis of 1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone can be strategically designed in a multi-step sequence, leveraging established methodologies for the formation of substituted benzimidazoles. The following proposed pathway is based on the highly reliable Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[1][2][3]
The overall synthetic workflow can be visualized as follows:
Figure 1: Proposed synthetic workflow for 1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone.
Step-by-Step Experimental Protocol
Step 1: N-Ethylation of 4-Amino-3-nitroacetophenone
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Rationale: The selective ethylation of the amino group at the 4-position is the critical first step. Performing this before the reduction of the nitro group prevents unwanted side reactions.
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Procedure:
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To a solution of 4-amino-3-nitroacetophenone (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
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Stir the suspension vigorously and add ethyl iodide (1.2 eq) dropwise at room temperature.
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Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and filter off the inorganic salts.
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Evaporate the solvent under reduced pressure to obtain the crude N-Ethyl-4-amino-3-nitroacetophenone, which can be purified by column chromatography.
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Step 2: Reduction of the Nitro Group
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Rationale: The nitro group is reduced to an amine to generate the required o-phenylenediamine precursor for the cyclization step. Catalytic hydrogenation is a clean and efficient method for this transformation.
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Procedure:
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Dissolve N-Ethyl-4-amino-3-nitroacetophenone (1.0 eq) in ethanol in a hydrogenation vessel.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 4-6 hours.
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Monitor the reaction by TLC until the starting material is completely consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
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Evaporate the solvent to yield N-Ethyl-3,4-diaminoacetophenone.
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Step 3: Phillips-Ladenburg Cyclization
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Rationale: This is the key benzimidazole ring-forming step. The condensation of the o-phenylenediamine with acetic acid provides the 2-methyl substituted benzimidazole.
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Procedure:
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A mixture of N-Ethyl-3,4-diaminoacetophenone (1.0 eq) and acetic acid (excess, can be used as solvent) is heated to reflux for 4-6 hours.
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The progress of the cyclization is monitored by TLC.
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Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-cold water.
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The solution is neutralized with a saturated sodium bicarbonate solution, which will precipitate the crude product.
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The solid is collected by filtration, washed with water, and dried.
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The crude 1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone can be purified by recrystallization from a suitable solvent system like ethanol/water.
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Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar structures, the following spectral characteristics are anticipated:
¹H NMR Spectroscopy
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Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons on the benzene ring. The proton ortho to the acetyl group is expected to be the most downfield.
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Ethyl Group: A quartet (CH₂) around δ 4.2-4.5 ppm and a triplet (CH₃) around δ 1.4-1.6 ppm.
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Methyl Group (C-2): A singlet around δ 2.5-2.7 ppm.
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Acetyl Group: A singlet around δ 2.6-2.8 ppm.
¹³C NMR Spectroscopy
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Carbonyl Carbon: A signal in the downfield region, typically around δ 195-200 ppm.
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Aromatic and Imidazole Carbons: A series of signals between δ 110-155 ppm.
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Ethyl Group: Two signals, one for the CH₂ around δ 40-45 ppm and one for the CH₃ around δ 14-16 ppm.
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Methyl Group (C-2): A signal around δ 15-20 ppm.
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Acetyl Methyl Carbon: A signal around δ 25-30 ppm.
Infrared (IR) Spectroscopy
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C=O Stretch (Acetyl): A strong absorption band around 1670-1690 cm⁻¹.
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C=N Stretch (Imidazole): A characteristic absorption in the region of 1620-1640 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Signals in the 2850-3100 cm⁻¹ range.
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Aromatic C=C Bending: Signals in the 1450-1600 cm⁻¹ range.
Mass Spectrometry
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Molecular Ion Peak (M⁺): An intense peak at m/z = 202.25, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Characteristic fragmentation would involve the loss of the acetyl group (M-43) and subsequent fragmentation of the benzimidazole ring.[4]
Potential Applications in Drug Development
The benzimidazole core is a privileged scaffold in medicinal chemistry. The unique substitution pattern of 1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone suggests several potential avenues for drug discovery research:
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Anticancer Agents: Many substituted benzimidazoles exhibit potent anticancer activity by targeting various cellular pathways.
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Antimicrobial Agents: The benzimidazole nucleus is present in several antifungal and antibacterial drugs.
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Kinase Inhibitors: The structural features of this molecule make it a candidate for screening against various protein kinases, which are important targets in oncology and inflammatory diseases.
The acetyl group at the 5-position serves as a versatile chemical handle for further derivatization, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential application of 1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone. By leveraging established synthetic methodologies and predictive spectroscopic analysis, researchers can confidently approach the investigation of this promising compound. The versatile benzimidazole core, coupled with its specific substitution pattern, positions this molecule as a valuable building block for the development of novel therapeutic agents.
References
- Hati, S., Dutta, P. K., Dutta, S., Munshi, P., & Sen, S. (2016). An oxone mediated tandem transformation of 2-aminobenzylamines to 2-substituted benzimidazoles. Organic letters, 18(13), 3090-3093.
- Merlino, A., Boiani, M., Cerecetto, H., & González, M. (2007). 2-Benzyl-2-methyl-2H-benzimidazole 1, 3-dioxide derivatives: Spectroscopic and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(2), 540-549.
- Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343-2347.
- Phillips, M. A. (1928). CCCXVII.—The formation of 2-substituted benzimidazoles. Journal of the Chemical Society (Resumed), 2393-2399.
- Rithe, S. R., Jagtap, R. S., & Ubarhande, S. S. (2015). One pot synthesis of substituted benzimidazole derivatives and their charcterization. Rasayan Journal of Chemistry, 8(2), 213-217.
- Weidenhagen, R. (1936). Eine neue synthese von benzimidazol-derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 69(10), 2263-2272.
- Lee, C. K., & Lee, I. S. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 523-529.
- Alam, S. A. M. F., Ahmad, T., Nazmuzzaman, M., et al. (2021). Synthesis of benzimidazole derivatives containing hydrazone moiety. European Journal of Medicinal Chemistry, 223, 113645.
- Mamedov, V. A. (2016). Recent advances in the synthesis of benzimidazol (on) es via rearrangements of quinoxalin (on) es. RSC advances, 6(47), 42132-42172.
- El kihel, A., Lhassani, M., El Ghomari, M. Y., & El Hallaoui, A. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7623-7626.
